molecular formula C14H20ClN3O4 B1450258 Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate CAS No. 1464788-84-8

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Cat. No.: B1450258
CAS No.: 1464788-84-8
M. Wt: 329.78 g/mol
InChI Key: LTWPYVSBBSMSNR-UHFFFAOYSA-N
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Description

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate is an organic compound with the molecular formula C14H20ClN3O4. It is primarily used as an intermediate in chemical synthesis and has applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of di-tert-butyl (4-chloropyrimidin-2-yl)carbamate typically involves the reaction of 4-chloropyrimidine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:

4-chloropyrimidine-2-amine+Boc2Odi-tert-butyl (4-chloropyrimidin-2-yl)carbamate\text{4-chloropyrimidine-2-amine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 4-chloropyrimidine-2-amine+Boc2​O→di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include substituted pyrimidines and deprotected amines .

Mechanism of Action

The mechanism of action of di-tert-butyl (4-chloropyrimidin-2-yl)carbamate depends on its specific applicationThese active molecules may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWPYVSBBSMSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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